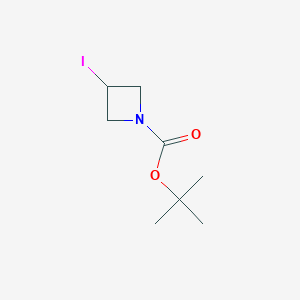
Diisobutyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl hydrogen phosphate (DIBHP) is a type of organophosphorus compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. DIBHP is widely used as a solvent, extractant, and catalyst in various chemical reactions.
Wirkmechanismus
Diisobutyl hydrogen phosphate acts as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in the extraction and separation of metal ions. Diisobutyl hydrogen phosphate can also act as a catalyst in chemical reactions by enhancing the reaction rate and promoting selectivity. The mechanism of action of Diisobutyl hydrogen phosphate in biological systems is not well understood.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Diisobutyl hydrogen phosphate. However, studies have shown that Diisobutyl hydrogen phosphate can cause oxidative stress and damage to cells. It can also affect the activity of enzymes and disrupt metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Diisobutyl hydrogen phosphate has several advantages as a solvent and extractant. It is a stable and non-volatile liquid that can dissolve a wide range of compounds. It is also relatively easy to handle and store. However, Diisobutyl hydrogen phosphate has some limitations, such as its toxicity and potential for environmental contamination. It can also interfere with some analytical techniques, such as mass spectrometry.
Zukünftige Richtungen
There are several future directions for the use of Diisobutyl hydrogen phosphate in scientific research. One area of interest is the development of new catalysts based on Diisobutyl hydrogen phosphate for organic synthesis. Another area of research is the use of Diisobutyl hydrogen phosphate in the extraction and separation of rare earth elements. Further studies are also needed to understand the mechanism of action and potential toxicity of Diisobutyl hydrogen phosphate in biological systems.
Synthesemethoden
Diisobutyl hydrogen phosphate can be synthesized by the reaction of isobutyl alcohol with phosphorus oxychloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Diisobutyl hydrogen phosphate has been widely used in scientific research as a solvent and extractant for various compounds. It is also used as a catalyst in chemical reactions such as esterification and transesterification. Diisobutyl hydrogen phosphate has been used in the extraction of rare earth elements, separation of metal ions, and purification of proteins. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
6303-30-6 |
|---|---|
Produktname |
Diisobutyl hydrogen phosphate |
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
bis(2-methylpropyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) |
InChI-Schlüssel |
PVQVJLCMPNEFPM-UHFFFAOYSA-N |
SMILES |
CC(C)COP(=O)(O)OCC(C)C |
Kanonische SMILES |
CC(C)COP(=O)(O)OCC(C)C |
Andere CAS-Nummern |
6303-30-6 |
Piktogramme |
Corrosive |
Synonyme |
Phosphoric Acid Bis(2-methylpropyl) Ester; Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)




